6-Chloro-3-iodochromone
Description
Significance of the Chromone (B188151) Scaffold in Contemporary Chemical Research
The chromone, or 4H-chromen-4-one, framework is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. acs.orgnih.govresearchgate.net This benzo-γ-pyrone nucleus is an integral part of numerous naturally occurring compounds, particularly flavonoids, which exhibit a wide array of biological effects. ijrar.orgnih.gov The inherent structural features of the chromone scaffold, including its planarity and potential for diverse substitutions, allow for the fine-tuning of its physicochemical and pharmacokinetic properties. scilit.com
Researchers have extensively explored the chromone core to generate compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ijrar.orgnih.govnih.gov The ability of the chromone system to interact with various biological targets has solidified its importance as a foundational element in drug discovery and development. acs.orgnih.gov Its synthetic accessibility and the potential for structural diversification have made it a favored scaffold among medicinal chemists for creating new molecules with potential therapeutic applications. researchgate.netnih.gov
Overview of Halogenated Chromones in Synthetic and Medicinal Chemistry
The introduction of halogen atoms into the chromone scaffold can significantly modulate the biological activity of the resulting compounds. researchgate.net Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. In the context of chromones, halogen substituents can influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, thereby affecting its interaction with biological targets. mdpi.com
Halogenated chromones have demonstrated a range of promising biological activities. For instance, certain chlorinated and brominated chromone derivatives have been investigated for their potent antifungal and antibacterial properties. researchgate.netmdpi.com The position and nature of the halogen substituent on the chromone ring are critical in determining the pharmacological outcome. scilit.com Specifically, 3-halochromones are valuable intermediates in organic synthesis, allowing for further functionalization through various cross-coupling reactions to create a diverse library of chromone derivatives. organic-chemistry.orgcore.ac.uk
Historical Context and Evolution of Research on 6-Chloro-3-iodochromone and Analogues
The study of chromones dates back to the isolation of khellin (B1673630) from the plant Ammi visnaga, a compound historically used for its muscle relaxant properties. ijrar.orgijrpc.comuniven.ac.za This discovery spurred interest in the synthesis and biological evaluation of a vast number of chromone derivatives. The first synthesis of chromone itself was achieved through the decarboxylation of chromone-2-carboxylic acid. ijrpc.com
Research into halogenated chromones, and specifically this compound, is a more recent development driven by the need for versatile building blocks in synthetic chemistry and the quest for new therapeutic agents. The synthesis of 3-iodochromones, including the 6-chloro substituted analogue, has been a subject of interest as these compounds serve as key precursors for creating more complex molecules. nih.govresearchgate.netfrontiersin.org The presence of the iodine atom at the 3-position and the chlorine atom at the 6-position provides two distinct reactive sites for further chemical transformations, making this compound a valuable intermediate for generating diverse chemical libraries for drug discovery and material science applications. univen.ac.za
| Property | Value | Source |
| Molecular Formula | C9H4ClIO2 | uni.lu |
| Monoisotopic Mass | 305.89444 Da | uni.lu |
| Appearance | Bright yellow solid | nih.govresearchgate.net |
| Melting Point | 132–136°C | nih.govresearchgate.net |
| Yield | 85% | nih.govresearchgate.net |
| CAS Number | 73220-39-0 | chemicalbook.com |
Table 1: Physicochemical Properties of this compound
Table 2: List of Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMONZFZWCHBAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470308 | |
| Record name | 6-Chloro-3-iodochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-39-0 | |
| Record name | 6-Chloro-3-iodo-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73220-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-3-IODOCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Transformational Chemistry of 6 Chloro 3 Iodochromone
Electrophilic and Nucleophilic Substitution Reactions on the Chromone (B188151) Core
The electronic nature of the chromone ring, characterized by an α,β-unsaturated ketone system, dictates its reactivity towards both electrophiles and nucleophiles. The C-2 and C-4 positions are electrophilic centers, making the molecule susceptible to nucleophilic attack.
The presence of an iodine atom at the C-3 position, coupled with the α,β-unsaturated carbonyl system, makes 6-chloro-3-iodochromone highly reactive towards nucleophiles. However, the reaction often proceeds not through a direct substitution at the vinylic carbon, but via a conjugate addition-elimination mechanism (also known as a Michael-type addition). clockss.org Nucleophiles preferentially attack the electrophilic C-2 position of the chromone ring. This initial 1,4-addition leads to the formation of an enolate intermediate, which subsequently eliminates the iodide ion to regenerate the C2-C3 double bond, resulting in a net substitution product. clockss.orgresearchgate.net
This reactivity pattern has been demonstrated with various nucleophiles. For instance, the reaction of 3-iodochromone with azoles like imidazole (B134444) in the presence of a base proceeds smoothly to yield 2-(N-azolyl)chromones. clockss.org The first step is the Michael addition of the azole to the C-2 position, followed by the elimination of hydrogen iodide (HI) to furnish the final product. clockss.org Similarly, reactions with 3-ketoamides lead to the formation of 2-(salicyloyl)furans through a domino sequence involving a 1,4-addition, intramolecular cyclization, and subsequent cleavage of the pyrone ring. nih.govbeilstein-journals.orgresearchgate.net The yields of these reactions are highly dependent on the nature of the halogen at the 3-position, with iodides generally showing higher reactivity compared to bromides or chlorides. nih.govbeilstein-journals.org
| Nucleophile | 3-Halo-Chromone | Product Type | Mechanism | Ref |
| Azoles (e.g., Imidazole) | 3-Iodochromone | 2-(N-Azolyl)chromone | Michael Addition-Elimination | clockss.org |
| 3-Ketoamides | 3-Halochromones | 2-(Salicyloyl)furans | 1,4-Addition, Cyclization, Ring-Cleavage | nih.govbeilstein-journals.org |
| Indoles | 3-Iodochromone | 2-(N-Indolyl)chromones and Aurones | Michael Addition-Elimination | clockss.org |
A key feature of this compound is the distinct reactivity of its two halogen atoms. The carbon-iodine bond at the C-3 position is significantly weaker and more polarized than the carbon-chlorine bond at the C-6 position. uwindsor.ca The C(3)-I bond is vinylic and activated by the adjacent carbonyl group, whereas the C(6)-Cl bond is a more stable aromatic halide. This difference allows for highly selective chemical transformations, primarily at the C-3 position.
In transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the oxidative addition step occurs almost exclusively at the C-I bond. uwindsor.cathieme-connect.com This chemoselectivity is fundamental for using this compound as a building block, enabling the introduction of various substituents at the 3-position while retaining the chlorine atom at the 6-position for potential subsequent modifications. The chlorine atom primarily exerts an electronic influence, acting as an electron-withdrawing group that can affect the electrophilicity of the chromone system. The synthesis of this compound itself is achieved through the cyclization of the corresponding enaminone precursor with iodine. researchgate.netnih.govfrontiersin.org
Cross-Coupling Reactions of 3-Iodochromones
The high reactivity of the C-3 iodine atom makes 3-iodochromones, including the 6-chloro derivative, excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions provide powerful and flexible routes for the synthesis of 3-arylchromones (isoflavones) and other complex derivatives. thieme-connect.comnih.gov
Palladium-catalyzed reactions can forge new carbon-carbon bonds under mild conditions with high functional group tolerance. nih.gov A notable example involves a palladium-catalyzed cascade reaction of 3-iodochromones with aryl iodides and norbornadiene. dntb.gov.ua This process leads to the formation of complex annulated xanthone (B1684191) structures. The reaction is believed to proceed through a sequence of coupling and C-H activation steps, demonstrating a sophisticated application of palladium catalysis to build molecular complexity from simple precursors. dntb.gov.ua
An efficient method for the synthesis of isoflavones involves the palladium-catalyzed cross-coupling of 3-iodochromones with organometallic reagents. thieme-connect.com Triarylbismuths have emerged as effective, substoichiometric multicoupling nucleophiles for this purpose. thieme-connect.comsorbonne-universite.fr The reaction of this compound with various triarylbismuth reagents proceeds in high yields under palladium catalysis. thieme-connect.com The protocol is efficient and showcases the utility of organobismuth compounds in forming C-C bonds. thieme-connect.comsorbonne-universite.fr Other organometallic reagents, such as arylzinc bromides, have also been successfully used in nickel-catalyzed Negishi cross-coupling reactions with 3-iodochromones at room temperature to produce isoflavones. nih.gov
Table: Palladium-Catalyzed Cross-Coupling of this compound with Triarylbismuths thieme-connect.com
| Entry | Triarylbismuth (Ar₃Bi) | Product (Isoflavone) | Yield (%) |
| 1 | Triphenylbismuth | 6-Chloro-3-phenylchromen-4-one | 82 |
| 2 | Tris(4-methylphenyl)bismuth | 6-Chloro-3-(p-tolyl)chromen-4-one | 84 |
| 3 | Tris(4-methoxyphenyl)bismuth | 6-Chloro-3-(4-methoxyphenyl)chromen-4-one | 81 |
| 4 | Tris(3-methoxyphenyl)bismuth | 6-Chloro-3-(3-methoxyphenyl)chromen-4-one | 78 |
| 5 | Tris(4-fluorophenyl)bismuth | 6-Chloro-3-(4-fluorophenyl)chromen-4-one | 85 |
Conditions: this compound, Ar₃Bi, Pd(OAc)₂, K₃PO₄, DME, 90 °C.
The reactivity of the 3-iodochromone scaffold lends itself to the design of multicomponent reactions (MCRs) and cascade (or domino) processes, where multiple bonds are formed in a single synthetic operation. nih.gov These reactions are highly efficient and allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov
The previously mentioned palladium-catalyzed reaction between 3-iodochromones, aryl iodides, and norbornadiene is a prime example of a cascade process. dntb.gov.ua Another significant class of such transformations is the domino reaction of 3-halochromones with activated carbonyl compounds like dimethyl acetone-1,3-dicarboxylate. nih.govbeilstein-journals.orgresearchgate.net This reaction is initiated by a 1,4-nucleophilic addition, which triggers a sequence of intramolecular events including ring-opening of the pyrone, cyclizations, and rearrangements, ultimately leading to structurally diverse heterocyclic products without the need to isolate intermediates. nih.govbeilstein-journals.orgresearchgate.net
Derivatization Strategies Utilizing this compound as a Building Block
This compound serves as a versatile and valuable building block in synthetic organic chemistry. Its structure features two halogen atoms at different positions on the chromone scaffold, each with distinct reactivity. The iodine atom at the C-3 position is significantly more reactive than the chlorine atom at the C-6 position, particularly in metal-catalyzed cross-coupling reactions. This difference in reactivity allows for regioselective functionalization, making it an ideal starting material for the synthesis of complex and polysubstituted chromone derivatives. academie-sciences.fr
The differential reactivity of the C-I and C-Cl bonds in this compound is exploited in palladium-catalyzed cross-coupling reactions to selectively form new carbon-carbon bonds. academie-sciences.fr The C-3 iodo group readily participates in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, while the C-6 chloro group typically remains intact under controlled conditions. sci-hub.secore.ac.ukwikipedia.org This chemoselectivity provides a strategic entry point for introducing a wide array of substituents onto the C-3 position of the chromone ring.
Palladium-Catalyzed Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the organohalide with an organoboron species. wikipedia.org In the case of this compound, the reaction can be performed regioselectively at the C-3 position. For instance, reacting this compound with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base results in the formation of 3-aryl-6-chlorochromone derivatives. academie-sciences.fr This strategy has been applied to the synthesis of diverse 2,3,6,8-tetrasubstituted chromones. core.ac.ukgu.se
Heck Coupling: The Heck reaction enables the introduction of alkenyl groups. researchgate.net 3-Iodochromones, including those with chloro substituents on the benzo ring, can be coupled with various terminal alkenes. sci-hub.seresearchgate.net A notable application involves a palladium-catalyzed domino annulation among 3-iodochromones, benzyl (B1604629) bromides, and norbornene, which proceeds through a Heck coupling/C(sp²)−H activation/C(sp³)−H activation sequence to afford complex, polycyclic chromone derivatives. sci-hub.se The presence of a chloro group at the C-6 position is well-tolerated in these transformations, leading to the corresponding adducts in good yields. sci-hub.se
Sonogashira Coupling: This coupling method is used to introduce alkynyl functionalities by reacting the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) cocatalyst. organic-chemistry.orgresearchgate.net The C-3 iodo group of this compound can be selectively coupled with various terminal alkynes to yield 6-chloro-3-alkynylchromones, which are valuable intermediates for further transformations. core.ac.uk
The table below summarizes representative C-C bond formation reactions utilizing 3-iodochromone derivatives, including this compound, highlighting the versatility of this building block.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-6-chlorochromone | academie-sciences.frcore.ac.uk |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenyl-6-chlorochromone | sci-hub.seresearchgate.net |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-6-chlorochromone | core.ac.ukresearchgate.net |
| Domino Heck Annulation | Benzyl bromide, Norbornene | Pd(OAc)₂, P(o-tol)₃, K₃PO₄ | Polycyclic chromone derivative | sci-hub.se |
The strategic functionalization of this compound is a key approach in medicinal chemistry for conducting structure-activity relationship (SAR) studies. rsc.org By systematically introducing diverse chemical moieties at specific positions, researchers can probe the molecular interactions between the chromone derivatives and biological targets, leading to the optimization of their activity. researchgate.netnih.gov
A pertinent example is the synthesis and evaluation of 3-iodochromone derivatives as potential fungicides. researchgate.netnih.gov In these studies, a series of chromones, including this compound, were synthesized and tested against the fungus Sclerotium rolfsii. researchgate.netnih.gov The research demonstrated that substitutions on the chromone ring significantly influence the compound's fungicidal efficacy. researchgate.net
For instance, a Quantitative Structure-Activity Relationship (QSAR) analysis was performed on a series of 3-iodochromone derivatives. researchgate.netnih.gov This analysis identified key molecular descriptors, such as DeltaEpsilonC (related to electronic properties) and T_2_Cl_6 (a 2D topological descriptor), that have a major influence on the fungicidal activity. researchgate.net The QSAR models developed from this data, such as the Multiple Linear Regression (MLR) model, showed a high correlation between the predicted and experimental activities, proving useful for guiding the structural optimization of future fungicidal agents. researchgate.netnih.gov The study found that among the synthesized compounds, 6,8-dichloro-3-iodochromone exhibited the highest activity, highlighting the importance of the substitution pattern on the benzene (B151609) ring for biological function. researchgate.netnih.gov
The table below presents data from a study on 3-iodochromone derivatives, illustrating how modifications to the core structure affect fungicidal activity.
| Compound Name | Substituents | Fungicidal Activity (ED₅₀ in mg L⁻¹) | Reference |
|---|---|---|---|
| 3-Iodochromone | H | 150.36 | researchgate.net |
| This compound | 6-Cl | 18.34 | researchgate.net |
| 8-Chloro-3-iodochromone | 8-Cl | 14.21 | researchgate.net |
| 6,8-Dichloro-3-iodochromone | 6,8-diCl | 8.43 | researchgate.netnih.gov |
| 6-Bromo-3-iodochromone | 6-Br | 19.45 | researchgate.net |
| 6-Fluoro-3-iodochromone | 6-F | 20.11 | researchgate.net |
These SAR studies underscore the utility of this compound as a scaffold, enabling the synthesis of targeted libraries of compounds for the discovery and development of new biologically active molecules. gu.se
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Chloro-3-iodochromone
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the chromone (B188151) core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the carbonyl group and the pyrone ring.
The aromatic region of the spectrum would likely display signals for the protons at positions 5, 7, and 8 of the chromone ring. The proton at C-2 is also a key indicator. Based on data from similar structures, the following chemical shifts can be anticipated:
H-2: A singlet is expected for the proton at the 2-position, typically appearing downfield due to the influence of the adjacent oxygen atom and the iodine at C-3. This signal would likely be observed in the range of δ 8.0 - 8.5 ppm.
Aromatic Protons (H-5, H-7, H-8): The protons on the benzene (B151609) ring will show a characteristic splitting pattern. H-5, being ortho to the carbonyl group, would be the most deshielded and is expected to appear as a doublet. H-7 would likely be a doublet of doublets, and H-8 a doublet. Their expected chemical shift ranges would be approximately δ 7.5 - 8.2 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.0 - 8.5 | Singlet |
| H-5 | 8.0 - 8.2 | Doublet |
| H-7 | 7.6 - 7.8 | Doublet of Doublets |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the pyrone ring, and the carbons of the substituted benzene ring.
Based on the analysis of related 3-iodochromone derivatives, the following assignments can be predicted: frontiersin.orgnih.govfrontiersin.org
C-4 (Carbonyl): The carbonyl carbon is the most deshielded and is expected to resonate at approximately δ 175-180 ppm.
C-2 and C-3: The carbons of the double bond in the pyrone ring will have distinct chemical shifts. C-2 is typically found around δ 155-160 ppm, while C-3, bearing the iodine atom, would be shifted upfield to around δ 90-95 ppm due to the heavy atom effect.
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The chemical shifts of the aromatic carbons will be influenced by the chloro substituent and the fused pyrone ring. The carbon bearing the chlorine atom (C-6) would be expected in the range of δ 130-135 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 160 |
| C-3 | 90 - 95 |
| C-4 | 175 - 180 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 120 - 125 |
| C-8 | 118 - 122 |
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity of the aromatic protons (H-5, H-7, H-8).
HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic and pyrone ring systems.
Analysis of related compounds suggests the following key vibrational frequencies: frontiersin.org
C=O Stretching: A strong and sharp absorption band is expected for the carbonyl group (C=O) of the pyrone ring, typically in the region of 1630-1650 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrone rings would appear in the 1550-1610 cm⁻¹ region.
C-O Stretching: The stretching vibration of the ether C-O bond within the pyrone ring is expected to be observed around 1200-1300 cm⁻¹.
C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is anticipated in the fingerprint region, typically around 700-800 cm⁻¹.
C-I Stretching: The C-I stretching vibration would appear at a lower frequency, generally in the range of 500-600 cm⁻¹.
Interactive Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1630 - 1650 | Strong, Sharp |
| C=C | Stretch | 1550 - 1610 | Medium |
| C-O (ether) | Stretch | 1200 - 1300 | Medium |
| C-Cl | Stretch | 700 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₉H₄ClIO₂), the expected monoisotopic mass is approximately 321.9 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and iodine (¹²⁷I, monoisotopic).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C₉H₄ClIO₂ by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in the definitive identification of a new compound. frontiersin.orgnih.govfrontiersin.org
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for chromones involve the loss of CO, and cleavages of the substituents from the aromatic ring. The presence of halogen atoms would lead to characteristic fragment ions.
X-ray Crystallography for Solid-State Structural Determination
For the related compound, 6-bromochromone (B1332178) , single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system with the space group P2₁ researchgate.netdoaj.org. The unit cell parameters were determined to be a = 3.922(1) Å, b = 5.723(2) Å, c = 17.208(5) Å, and β = 95.447(6)°, with a unit cell volume of 384.5 ų doaj.org.
The crystal structure of 6-bromochromone shows that the benzopyran ring system is essentially planar. In such structures, intermolecular interactions, such as π-π stacking and halogen bonding, can play a significant role in the crystal packing. It is anticipated that this compound would exhibit a similar planar geometry and engage in comparable intermolecular forces in the solid state. The presence of both a chlorine and an iodine atom could lead to more complex halogen bonding networks within the crystal lattice.
Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Iodochromone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and predict the three-dimensional structure of molecules. nih.gov These calculations are instrumental in determining the fundamental characteristics of 6-Chloro-3-iodochromone, providing a basis for understanding its reactivity and spectroscopic behavior. By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons within the molecule, which dictates its chemical and physical properties. researchgate.net
Conformational analysis is a critical step in theoretical chemistry used to identify the most stable three-dimensional arrangement of a molecule. mdpi.com For this compound, this involves calculating the potential energy associated with rotations around its single bonds to locate the lowest energy conformer, which represents the most populated structure under normal conditions. researchgate.net The chromone (B188151) core is largely planar, but the orientation of the substituents can be investigated to ensure the global minimum energy structure is identified. This optimized geometry is the foundation for all subsequent computational predictions, including spectroscopic and electronic properties. mdpi.com The stability of the molecule is directly related to this optimized structure, which minimizes internal steric and electronic repulsions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
In this compound, the HOMO and LUMO are expected to be delocalized across the π-conjugated system of the chromone ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. libretexts.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more easily excitable and therefore more reactive. This analysis is vital for predicting how this compound might interact with biological targets or other chemical reagents. youtube.comyoutube.com
Quantum Chemical Calculations for Spectroscopic Data Prediction
Quantum chemical calculations are an indispensable tool for predicting and interpreting spectroscopic data. nih.govwinterschool.cc By simulating spectra computationally, researchers can assign experimental signals to specific atomic and molecular features, validate structural characterizations, and understand the electronic transitions that give rise to observed spectral properties. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structure. rsc.org Computational methods, particularly DFT using the Gauge-Invariant Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govnih.gov
These theoretical predictions are performed on the molecule's optimized geometry. The calculated chemical shifts are then correlated with experimental data to confirm the structural assignment. A strong linear correlation between the predicted and observed values provides high confidence in the identified structure. nih.gov This comparative analysis is especially useful for complex molecules or for distinguishing between isomers. nih.gov While specific theoretical calculations for this compound are not detailed in the available literature, experimental values have been reported. frontiersin.org
Table 1: Experimental NMR Chemical Shifts for this compound This interactive table presents the experimentally determined ¹H and ¹³C NMR chemical shifts. A theoretical investigation would aim to computationally reproduce these values to validate the molecular structure.
| Atom | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| H-2 | 8.35 (s, 1H) | Data not available |
| H-5 | 8.08 (d, J = 2.4 Hz, 1H) | Data not available |
| H-7 | 7.61 (dd, J = 8.8, 2.4 Hz, 1H) | Data not available |
| H-8 | 7.49 (d, J = 8.8 Hz, 1H) | Data not available |
| C-2 | 149.21 | Data not available |
| C-3 | 77.29 | Data not available |
| C-4 | 174.45 | Data not available |
| C-4a | 122.95 | Data not available |
| C-5 | 125.86 | Data not available |
| C-6 | 131.27 | Data not available |
| C-7 | 135.25 | Data not available |
| C-8 | 120.08 | Data not available |
| C-8a | 154.54 | Data not available |
Source: Frontiers in Chemistry frontiersin.org
DFT calculations are also employed to predict vibrational (infrared) frequencies. nih.gov The computed frequencies, which correspond to specific molecular motions like bond stretching and bending, are typically scaled to correct for anharmonicity and other systematic errors in the calculations. dergipark.org.tr Comparing the scaled theoretical spectrum with the experimental IR spectrum allows for a detailed assignment of each absorption band. nih.gov For this compound, key vibrational modes include the C=O stretch of the pyrone ring, aromatic C=C stretching, and vibrations involving the C-Cl and C-I bonds. frontiersin.org
Electronic excitations are computed using Time-Dependent DFT (TD-DFT), which predicts the UV-Vis absorption spectrum. This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from HOMO to LUMO or other molecular orbitals.
Table 2: Experimental Infrared (IR) Spectroscopy Data for this compound This table lists key experimental IR absorption bands. Theoretical calculations help assign these bands to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3076 | Aromatic C-H stretch |
| 1639 | C=O stretch (pyrone ring) |
| 1618 | Aromatic C=C stretch |
| 1531 | Pyrone ring C=C stretch |
Source: Frontiers in Chemistry frontiersin.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies on 3-Iodochromone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsr.com QSAR models are valuable in drug discovery and agrochemical research for predicting the activity of new compounds and optimizing lead structures. nih.gov
A 2D-QSAR study was conducted on a series of 21 3-iodochromone derivatives, including this compound, to investigate their fungicidal activity against the plant pathogen Sclerotium rolfsii. frontiersin.orgfrontiersin.org The study generated several models to correlate molecular descriptors with the observed activity (expressed as ED₅₀ values). frontiersin.org
The best-performing model was a Multiple Linear Regression (MLR) model, which demonstrated strong statistical significance and predictive power. frontiersin.orgfrontiersin.org
Correlation Coefficient (r²): 0.943
Cross-validated Correlation Coefficient (q²): 0.911
Predicted Correlation Coefficient (r²_pred): 0.837
This model revealed that the fungicidal activity of 3-iodochromone derivatives is influenced by a combination of electronic and steric factors. The key molecular descriptors identified were DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.orgfrontiersin.org These descriptors relate to properties such as electronic energy, the number of chlorine and fluorine atoms at specific topological distances, and the dipole moment. The findings from this QSAR study provide valuable guidance for the future design of more potent 3-iodochromone-based fungicides by optimizing these structural features. frontiersin.orgfrontiersin.org
Descriptor Selection and Calculation
In a Quantitative Structure-Activity Relationship (QSAR) study of 3-iodochromone derivatives, including this compound, various physicochemical parameters were calculated to serve as molecular descriptors. frontiersin.orgnih.govfrontiersin.org These descriptors are crucial for developing mathematical models that correlate the structural features of the compounds with their biological activity.
Among the key descriptors identified as influencing the fungicidal activity of these compounds were DeltaEpsilonC and T_2_Cl_6. frontiersin.orgnih.govfrontiersin.org The VLifeMDS 4.6 software was utilized to estimate these physicochemical parameters. frontiersin.orgnih.govfrontiersin.org Other important descriptors found to affect the fungicidal activity in the study included T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.orgnih.govfrontiersin.org The selection of these specific descriptors suggests their importance in defining the structural and electronic attributes necessary for the observed biological effects.
Model Generation: Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS)
To establish a relationship between the molecular descriptors and the fungicidal activity of 3-iodochromone derivatives, three different statistical models were generated:
Multiple Linear Regression (MLR)
Principal Component Regression (PCR)
Partial Least Squares (PLS)
These methods are commonly used in QSAR studies to create predictive models. frontiersin.orgnih.govfrontiersin.org A 2D-QSAR analysis was performed, resulting in the development of MLR (Model 1), PCR (Model 2), and PLS (Model 3). frontiersin.orgnih.govfrontiersin.org
Predictive Power and Statistical Significance Assessment
The robustness and predictive capability of the generated QSAR models were rigorously evaluated using both internal and external validation techniques. frontiersin.orgnih.gov Leave-one-out cross-validation was employed for verification. frontiersin.org
Among the three models, the Multiple Linear Regression (MLR) model was identified as the most statistically significant and predictive. frontiersin.orgnih.govfrontiersin.org The performance of the MLR model is summarized in the table below.
| Statistical Parameter | Value | Description |
| r² | 0.943 | The correlation coefficient, indicating the goodness of fit. A value close to 1 suggests a strong correlation between the predicted and observed activities. frontiersin.orgnih.govfrontiersin.org |
| q² | 0.911 | The cross-validated correlation coefficient, which assesses the internal predictive ability of the model. frontiersin.orgnih.govfrontiersin.org |
| r²pred | 0.837 | The predictive r² for the external test set, indicating the model's ability to predict the activity of new, untested compounds. frontiersin.orgnih.govfrontiersin.org |
The high values of these statistical parameters confirm the reliability and strong predictive power of the MLR model for this series of compounds. frontiersin.orgnih.govfrontiersin.org
Structure Optimization Based on QSAR Insights
The insights gained from the QSAR study are instrumental for the rational design and optimization of the 3-iodochromone scaffold to enhance its fungicidal activity. frontiersin.orgnih.govfrontiersin.org The developed models, particularly the superior MLR model, highlight the key molecular descriptors that are positively or negatively correlated with the biological outcome. frontiersin.orgnih.gov By understanding the influence of descriptors like DeltaEpsilonC and T_2_Cl_6, medicinal chemists can strategically modify the structure of this compound to design new derivatives with potentially improved efficacy. frontiersin.orgnih.govfrontiersin.org
Analysis of Intermolecular Interactions and Crystal Packing (if applicable to related structures)
While specific crystal structure data for this compound was not detailed in the provided sources, the analysis of intermolecular interactions in related organic molecules is crucial for understanding their solid-state properties. mdpi.comias.ac.in Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental forces that govern molecular self-assembly and crystal packing. rsc.orgresearchgate.net
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonds and π-π stacking are key intermolecular interactions that determine the architecture of molecular crystals. rsc.orgnih.gov The interplay between these two forces can significantly influence the stability and arrangement of molecules in the solid state.
Hydrogen Bonding: This interaction involves a hydrogen atom being shared between two electronegative atoms. In chromone-related structures, potential hydrogen bond acceptors include the carbonyl oxygen and halogen substituents, while various C-H groups can act as donors. nih.gov The formation of hydrogen bonds can affect the electron density of aromatic rings, which in turn can influence the strength of π-π stacking interactions. rsc.org
π-π Stacking Interactions: These interactions occur between aromatic rings. The strength of π-π stacking is dependent on the electron density of the π orbitals. rsc.org Substituents on the aromatic rings can modify this electron density; electron-withdrawing or electron-donating groups can alter the stacking ability. rsc.org Studies have shown that hydrogen bonding can lead to π depletion, which may increase the strength of π-π stacking. rsc.org The combination of these interactions often results in well-defined one-dimensional, two-dimensional, or three-dimensional supramolecular structures in the crystal lattice. nih.gov
Biological Activity Investigations of 6 Chloro 3 Iodochromone and Its Derivatives in Vitro Studies
Fungicidal Activity of 3-Iodochromone Derivatives
The discovery of new fungicidal agents is critical for crop protection, particularly as resistance to existing fungicides becomes more prevalent. The 3-iodochromone framework has been identified as a promising scaffold for the development of novel fungicides.
Sclerotium rolfsii is a soil-borne plant pathogen with a broad host range, causing significant agricultural losses. A series of twenty-one 3-iodochromone derivatives were synthesized and screened for their in vitro fungicidal activity against this pathogen. The study included 6-Chloro-3-iodochromone and other analogues with various substitution patterns on the benzo-fused ring.
The research findings indicated that the fungicidal activity was highly dependent on the nature and position of the substituents. Among the tested compounds, 6,8-Dichloro-3-iodochromone emerged as the most potent inhibitor of Sclerotium rolfsii, with an ED₅₀ (median effective dose) value of 8.43 mg L⁻¹ nih.govfrontiersin.orgfrontiersin.org. This highlights that di-substitution with electron-withdrawing chloro groups at the C6 and C8 positions significantly enhances fungicidal efficacy. While this compound itself was part of the investigated series, the di-chloro derivative showed superior activity.
The table below summarizes the ED₅₀ values for a selection of the synthesized 3-iodochromone derivatives, illustrating the structure-activity relationship.
Table 1: Fungicidal Activity of Selected 3-Iodochromone Derivatives against S. rolfsii
| Compound | Substituents | ED₅₀ (mg L⁻¹) |
|---|---|---|
| 4a | H | >100 |
| 4p | 6-Bromo | 30.11 |
| 4q | 6-Chloro | 32.50 |
| 4r | 6,8-Dichloro | 8.43 |
| 4s | 6-Bromo, 8-Chloro | 14.32 |
| 4t | 6-Chloro, 8-Bromo | 16.54 |
| 4u | 5,7-Dichloro | 25.33 |
Broader Spectrum Antimicrobial Potential of Halogenated Chromones
Halogenation is a common strategy in medicinal chemistry to enhance the antimicrobial activity of organic compounds. Investigations into halogenated chromones and their derivatives have revealed a potential for broader antimicrobial applications beyond fungicidal effects.
The antibacterial potential of halogenated chromone-like structures has been explored against various pathogenic bacteria. Studies on closely related halogenated 3-nitro-2H-chromenes have demonstrated notable efficacy, particularly against Gram-positive bacteria. Mono-halogenated nitrochromenes showed moderate activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 8–32 μg/mL. The introduction of additional halogen atoms significantly potentiated this activity, with tri-halogenated derivatives displaying potent anti-staphylococcal effects with MIC values between 1–8 μg/mL.
While extensive data exists for S. aureus, specific in vitro studies detailing the activity of this compound against Gram-negative bacteria such as Escherichia coli are less common in the available literature. However, the general antibacterial effects of halogenated heterocyclic compounds suggest this as a potential area for future investigation.
The antifungal spectrum of halogenated chromones extends to opportunistic human pathogens. Research has shown that chromone (B188151) derivatives possess significant activity against various Candida species, which are a common cause of fungal infections. For instance, certain chromone derivatives have been reported to be active against Candida albicans.
Specific in vitro studies on the activity of this compound against the model yeast Saccharomyces cerevisiae have not been extensively reported. However, the efficacy of other halogenated heterocyclic compounds against S. cerevisiae suggests that halogenated chromones may also possess inhibitory potential against this organism nih.govmdpi.comnih.gov.
Role as Intermediate in Pharmacologically Active Compound Synthesis
Beyond its intrinsic biological activities, this compound serves as a valuable and versatile intermediate in organic synthesis. The iodine atom at the C3 position is a key functional group that allows for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.
The chromone nucleus is recognized as a "privileged scaffold" for designing anti-inflammatory agents nih.gov. The 3-iodochromone structure is an excellent precursor for synthesizing more complex flavonoids, such as isoflavones, which are known for their anti-inflammatory properties.
Synthetic methodologies have been developed to utilize 3-iodochromones as key building blocks. One prominent example is the Suzuki–Miyaura reaction, where the 3-iodochromone is coupled with various arylboronic acids. This reaction efficiently creates a new carbon-carbon bond at the C3 position, yielding a range of 3-aryl-chromones (isoflavones). A study demonstrated the synthesis of a series of isoflavones from 3-iodochromone precursors; subsequent biological evaluation confirmed that several of the synthesized isoflavones exhibited dose-dependent attenuation of lipopolysaccharide (LPS)-induced nitrate (B79036) production, indicating significant anti-inflammatory activity researchgate.net. Similarly, the Negishi cross-coupling reaction has also been employed to synthesize isoflavones from 3-iodochromones and arylzinc bromides at room temperature nih.gov.
These synthetic strategies underscore the role of this compound as a pivotal intermediate. The chloro-substituent at the C6 position can be retained in the final product to potentially modulate its pharmacological profile, while the iodo-group at the C3 position serves as a chemical handle for constructing the final, more complex anti-inflammatory molecule.
Building Block for Anticancer Agents
The 6-chlorochromone (B1349396) scaffold, a core component of this compound, serves as a valuable starting point for the synthesis of novel potential anticancer agents. Researchers have utilized this structural motif to develop derivatives with promising cytotoxic activities against various cancer cell lines in laboratory settings.
One line of research focused on creating a series of 6-chloro-2-substituted-3-formyl-chromones as potential topoisomerase inhibitors. nih.gov These compounds, including derivatives with pyrrolidino, morpholino, piperidino, and N-methylpiperazino substitutions, were synthesized and evaluated in vitro for their activity against Ehrlich ascites carcinoma (EAC) cells. The findings indicated that the synthesized 6-chlorochromone derivatives displayed promising anticancer activity within this testing system, marking them as useful 'leads' for further drug design and development. nih.gov
The versatility of the 6-chloro-substituted heterocyclic core as a building block for anticancer agents is further demonstrated by the synthesis of other related molecular structures. Although not direct derivatives of this compound, novel series of 6-chloro-7-methyl-5H- nih.govfrontiersin.orgresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. researchgate.net Certain compounds in this series exhibited good anticancer activity against both cell lines. researchgate.net
Similarly, another study involved the synthesis of N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamides. nih.gov The in vitro antitumor activity of these compounds was tested through the National Cancer Institute's (NCI) screening program. One derivative, in particular, showed remarkable activity and selectivity for the leukemia SR cell line. nih.gov These examples underscore the importance of the 6-chloro-substituted ring system as a foundational element in the development of new molecules for cancer research.
| Derivative Class | Cancer Cell Line (In Vitro) | Observed Activity | Source |
|---|---|---|---|
| 6-Chloro-2-substituted-3-formyl-chromones | Ehrlich ascites carcinoma (EAC) | Promising anticancer activity | nih.gov |
| 6-chloro-7-methyl-5H- nih.govfrontiersin.orgresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-ones | Human breast cancer (T-47D) and Lung cancer (NCI-H226) | Good anticancer activity | researchgate.net |
| N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamides | Leukemia SR | Remarkable and selective activity | nih.gov |
Development of Other Bioactive Molecules
Beyond its application in anticancer research, this compound is a key intermediate in the synthesis of other molecules with potential biological activities. The chromone scaffold is a well-known pharmacophore present in many bioactive compounds, exhibiting properties that include antifungal and anti-inflammatory activities. frontiersin.org
In a notable study, this compound was synthesized as part of a larger series of twenty-one 3-iodochromone derivatives. frontiersin.orgnih.gov The primary goal of this research was to evaluate the fungicidal activity of these novel compounds. All synthesized derivatives, including this compound, were screened in vitro for their efficacy against the phytopathogenic fungus Sclerotium rolfsii, a pathogen known to cause significant crop damage. frontiersin.orgnih.gov
The investigation revealed that several of the 3-iodochromone derivatives possessed fungicidal properties. frontiersin.org While the most potent compound in the series was identified as 6,8-Dichloro-3-iodochromone, the study successfully demonstrated that the 3-iodochromone framework, for which this compound is a representative member, is a viable template for developing new fungicidal agents. frontiersin.orgnih.gov This research establishes the utility of this compound as a building block for creating new molecules aimed at crop protection. frontiersin.org
| Compound Series | Specific Compound Example | Target Organism (In Vitro) | Biological Activity Investigated | Source |
|---|---|---|---|---|
| 3-Iodochromone Derivatives | This compound | Sclerotium rolfsii (fungus) | Fungicidal | frontiersin.orgfrontiersin.orgnih.gov |
Advanced Applications in Chemical Research
Utilization in Fluorescent Probe Development
The chromone (B188151) core is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes for detecting various analytes. ijrpc.com While direct applications of 6-Chloro-3-iodochromone in fluorescent probe development are not extensively documented, its structure provides a versatile platform for creating novel sensors. The inherent fluorescence of the chromone scaffold can be modulated by introducing different functional groups, leading to changes in fluorescence intensity or wavelength upon interaction with a target analyte. researchgate.netrsc.orgrsc.org
The presence of the iodine atom at the 3-position is particularly significant. This site is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which allow for the introduction of a wide range of molecular recognition moieties. These moieties can be designed to selectively bind to specific ions or molecules, thereby making the resulting fluorescent probe highly specific. For instance, a receptor for a particular metal ion could be attached at the 3-position. Upon binding of the metal ion, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence of the chromone core.
Furthermore, the chloro-substituent at the 6-position can influence the photophysical properties of the chromone scaffold, potentially enhancing quantum yield or shifting the emission wavelength. The combination of these features makes this compound a promising starting material for the synthesis of a new generation of fluorescent probes with tailored specificities and sensitivities.
Table 1: Potential Modifications of this compound for Fluorescent Probe Development
| Position of Modification | Type of Modification | Potential Recognition Moiety | Target Analyte |
| 3-position (Iodo group) | Suzuki Coupling | Boronic acid derivatives | Metal ions, saccharides |
| 3-position (Iodo group) | Sonogashira Coupling | Terminal alkynes with binding sites | Anions, specific proteins |
| 3-position (Iodo group) | Heck Coupling | Alkenes with functional groups | pH, reactive oxygen species |
| 6-position (Chloro group) | Nucleophilic Aromatic Substitution | Amines, thiols | Thiols, specific enzymes |
Application in Materials Science (e.g., Polymers and Coatings)
The incorporation of chromone derivatives into polymers and coatings can impart unique functional properties to these materials. nih.govresearchgate.net Although specific examples detailing the use of this compound in materials science are limited, its reactive handles suggest its potential as a functional monomer or additive.
The vinyl group of the chromone scaffold can potentially participate in polymerization reactions. By synthesizing derivatives of this compound that contain polymerizable groups (e.g., vinyl, acrylate, or methacrylate), it could be copolymerized with other monomers to create functional polymers. The resulting polymers would have the chromone moiety as a pendant group, which could introduce properties such as UV-absorption, fluorescence, or biological activity to the polymer matrix.
For instance, polymers containing this compound could be used in the development of smart coatings. The chromone unit could act as a sensor that changes its fluorescence in response to environmental stimuli such as pH changes or the presence of certain chemicals, indicating corrosion or degradation of the underlying material.
The reactive iodine at the 3-position also offers a site for post-polymerization modification. A polymer containing the this compound unit could be further functionalized by attaching other molecules to the 3-position, allowing for the fine-tuning of the material's properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Method of Incorporation | Potential Functionality |
| Functional Polymers | Copolymerization of a derivatized monomer | UV-protection, fluorescence, antimicrobial properties |
| Smart Coatings | As a functional additive or comonomer | Corrosion sensing, environmental sensing |
| Modified Surfaces | Grafting onto a surface via the 3-iodo group | Biocompatibility, specific binding properties |
Role in Agrochemical and Fine Chemical Synthesis
The chromone scaffold is a known pharmacophore present in many biologically active compounds. frontiersin.orgijrar.org Research has demonstrated the potential of 3-iodochromone derivatives as fungicides. frontiersin.orgfrontiersin.org A study on the synthesis and biological evaluation of a series of 3-iodochromone derivatives reported that these compounds exhibit fungicidal activity against Sclerotium rolfsii. frontiersin.org
In this study, this compound was synthesized and its fungicidal activity was evaluated. The research highlighted that the presence and position of substituents on the chromone ring significantly influence the biological activity. While 6,8-Dichloro-3-iodochromone was found to be the most active in that particular study, the investigation of various halogenated 3-iodochromones, including the 6-chloro derivative, underscores the importance of this class of compounds in the search for new agrochemicals. frontiersin.org
The synthesis of this compound itself is a key step in accessing a library of derivatives for structure-activity relationship (SAR) studies. The iodine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions. core.ac.uk This allows for the systematic modification of the molecule to optimize its fungicidal potency and spectrum of activity.
Beyond its direct application in agrochemicals, this compound is a valuable building block in fine chemical synthesis. thieme.de Its reactive sites can be selectively manipulated to construct more complex molecules with potential applications in pharmaceuticals and other areas of chemical industry. The ability to perform diverse chemical transformations at both the 3- and 6-positions makes it a versatile intermediate for the synthesis of a wide range of target molecules.
Table 3: Fungicidal Activity of Selected 3-Iodochromone Derivatives against Sclerotium rolfsii
| Compound | ED50 (mg L-1) |
| 6,8-Dichloro-3-iodochromone | 8.43 frontiersin.org |
| General fungicidal activity of 3-iodochromone derivatives has been noted | Varies with substitution frontiersin.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 6-Chloro-3-iodochromone
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of this compound is anticipated to move beyond traditional methods, embracing principles of green chemistry.
Current synthetic approaches often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future endeavors will likely focus on the development of one-pot syntheses and the use of greener solvents and catalysts. A promising direction is the exploration of photocatalysis , which utilizes visible light to drive chemical reactions, offering a more sustainable energy source compared to traditional thermal methods rsc.orgd-nb.info. For instance, photocatalytic methods have been successfully employed for the synthesis of various functionalized chromones, suggesting their potential applicability to the synthesis of this compound rsc.org.
Another key area of future research is the application of biocatalysis . The use of enzymes, such as haloperoxidases, for regioselective halogenation could provide a highly specific and environmentally friendly route to introduce the chloro and iodo functionalities onto the chromone (B188151) scaffold nih.gov. The development of robust and reusable biocatalysts will be crucial for the industrial-scale production of this compound. Furthermore, exploring flow chemistry approaches could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste.
Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities
The presence of a halogen at the 3-position of the chromone ring, particularly iodine, opens up a vast landscape for chemical modifications. The carbon-iodine bond is relatively weak, making it an excellent handle for various cross-coupling reactions. While palladium-catalyzed reactions of 3-iodochromones are known, there is still considerable scope for exploring novel transformations.
Future research should focus on uncovering new reactivity patterns of the C-I bond in this compound. This includes exploring its participation in a wider range of transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, to introduce diverse functionalities at the 3-position. Additionally, the development of metal-free coupling methodologies for this substrate would be a significant advancement in sustainable chemistry.
The interplay between the chloro and iodo substituents, as well as the carbonyl group of the pyrone ring, may lead to unique and unforeseen reactivity. Investigating cycloaddition reactions, ring-opening and rearrangement reactions, and functionalization of the benzene (B151609) ring could lead to the discovery of novel molecular skeletons with interesting properties. The development of new derivatization strategies will be crucial for creating libraries of this compound analogues for screening in various applications frontiersin.org.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. For this compound, advanced computational modeling can play a pivotal role in several areas.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of the molecule, understand the influence of the chloro and iodo substituents on the reactivity of the chromone core, and predict the regioselectivity of various reactions d-nb.info. Such studies can help in designing more efficient synthetic routes and predicting the outcome of unexplored reactions.
Quantum mechanical (QM) methods can be used to investigate the detailed mechanisms of reactions involving this compound, including transition state analysis to understand the energy barriers and kinetics of different reaction pathways. This deeper mechanistic understanding is crucial for optimizing reaction conditions and developing novel catalytic systems.
Furthermore, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be utilized to correlate the structural features of this compound derivatives with their biological activities or material properties frontiersin.orgyoutube.com. These predictive models can accelerate the discovery of new lead compounds and functional materials by prioritizing the synthesis of molecules with the most promising characteristics.
Structure-Based Design of Enhanced Bioactive Agents Utilizing the this compound Scaffold
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds nih.govasianpubs.org. The specific substitution pattern of this compound offers unique opportunities for the design of novel therapeutic agents.
The presence of the chlorine atom at the 6-position can enhance lipophilicity and potentially improve metabolic stability and cell permeability. The iodine atom at the 3-position provides a versatile handle for introducing a wide range of substituents through various chemical reactions, allowing for the fine-tuning of biological activity and selectivity.
Future research will focus on the structure-based design of bioactive agents targeting specific biological targets. By utilizing the three-dimensional structures of target proteins, researchers can design and synthesize this compound derivatives that bind with high affinity and selectivity. This approach has the potential to yield novel inhibitors for a variety of enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases nih.govnih.gov. For instance, derivatives of 6-chloro-chromone have already been investigated as potential topoisomerase inhibitors for cancer therapy nih.gov. The development of extensive libraries of derivatives and high-throughput screening will be instrumental in identifying new lead compounds for further optimization.
Integration of this compound into New Functional Materials
The unique electronic and photophysical properties of the chromone scaffold make it an attractive building block for the development of novel functional materials. The substituents on this compound can be tailored to modulate these properties, opening up possibilities for a range of applications.
A significant area of future research lies in the development of optoelectronic materials . Chromone derivatives have been shown to exhibit interesting fluorescence and sensing properties nih.gov. By strategically modifying the structure of this compound, it may be possible to create new materials for use in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The heavy iodine atom could also facilitate intersystem crossing, making these compounds candidates for applications in phosphorescence-based technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-3-iodochromone, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?
- Methodology : Begin with a comparative analysis of halogenation and cross-coupling protocols. Use controlled experiments to isolate variables (e.g., solvent polarity, iodine source). Monitor reaction progress via TLC and characterize products using NMR and HPLC to quantify purity .
- Data Analysis : Tabulate yields under varying conditions (e.g., Pd catalysts vs. Cu-mediated reactions) to identify optimal parameters. Use statistical tools (ANOVA) to validate reproducibility .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodology : Perform comparative spectral studies with halogen-substituted chromones. Assign peaks using deuterated solvents and computational tools (e.g., ChemDraw simulations). Validate assignments via 2D NMR (COSY, HSQC) .
- Critical Considerations : Address solvent-induced shifts or isotopic interference (e.g., iodine’s nuclear spin affecting splitting patterns) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Use DFT calculations to model transition states and electron density maps. Compare experimental results (e.g., coupling partner reactivity) with computational predictions. Validate via kinetic isotope effects or Hammett plots .
- Data Contradiction : If experimental outcomes conflict with computational models, re-evaluate basis sets or solvent effects in simulations .
Q. How do steric and electronic effects of the iodine substituent influence the biological activity of this compound in enzyme inhibition assays?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs (e.g., bromo/fluoro derivatives). Use X-ray crystallography or molecular docking to map binding interactions. Validate via IC50 assays and Lineweaver-Burk plots .
- Statistical Validation : Apply nonlinear regression to dose-response curves and report confidence intervals for IC50 values .
Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound across solvents?
- Methodology : Systematically test solubility in aprotic vs. protic solvents (DMSO, MeOH, THF) under inert atmospheres. Monitor degradation via UV-Vis spectroscopy and LC-MS. Use Arrhenius plots to predict shelf-life .
- Critical Analysis : Compare literature data with experimental results; consider batch-to-batch variability or trace moisture in solvents as confounding factors .
Data Presentation and Reproducibility
Q. What statistical frameworks are appropriate for validating the reproducibility of synthetic yields or bioassay results?
- Guidelines : Use coefficient of variation (CV) for intra-lab reproducibility and interquartile ranges (IQR) for cross-lab comparisons. Report p-values and effect sizes in bioactivity studies .
- Ethical Considerations : Disclose raw data (e.g., via open-access repositories) to enable meta-analyses and reduce publication bias .
Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in this compound reactions?
- Methodology : Perform time-dependent studies (e.g., quenching reactions at intervals) and analyze product ratios via GC-MS. Compare results under varying temperatures to infer control mechanisms .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
